molecular formula C31H26BrClN2O4S B302607 1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B302607
M. Wt: 638 g/mol
InChI Key: CKWMDQTVQKPGEN-BRJLIKDPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BRD7880, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRD7880 is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.

Mechanism of Action

BRD7880 exerts its pharmacological effects by inhibiting the 1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione family of proteins, which are involved in the regulation of gene expression. 1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione proteins bind to acetylated histones and regulate the transcription of genes that are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting 1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione proteins, BRD7880 disrupts the transcriptional machinery and modulates the expression of genes that are critical in disease pathogenesis.
Biochemical and Physiological Effects
BRD7880 has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. It has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which are critical in the pathogenesis of various inflammatory diseases. BRD7880 has also been shown to inhibit the proliferation and induce apoptosis of cancer cells by modulating the expression of genes that are involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

BRD7880 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It has been optimized to yield high purity and high yields, making it suitable for large-scale synthesis. However, BRD7880 has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

BRD7880 has significant potential for therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Future research should focus on the optimization of its pharmacokinetics and bioavailability to improve its efficacy and reduce its toxicity. Furthermore, the identification of novel targets and the development of new analogs could lead to the discovery of more potent and selective inhibitors of the 1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione family of proteins.

Synthesis Methods

The synthesis of BRD7880 involves a multistep process that starts with the preparation of the intermediate 4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furylamine. This intermediate is then reacted with 1-adamantyl-4-bromobenzene to yield the key intermediate 1-(4-bromo-1-adamantyl)phenyl)-5-[(4-chlorophenyl)sulfanyl]-2-furylamine. The final step involves the reaction of the key intermediate with ethyl acetoacetate to form BRD7880. The synthesis of BRD7880 has been optimized to yield high purity and high yields.

Scientific Research Applications

BRD7880 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the 1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione family of proteins. BRD7880 has also been found to modulate the immune response and promote the differentiation of regulatory T cells, which are critical in maintaining immune homeostasis. Furthermore, BRD7880 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.

properties

Product Name

1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Molecular Formula

C31H26BrClN2O4S

Molecular Weight

638 g/mol

IUPAC Name

(5E)-1-[4-(1-adamantyl)phenyl]-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C31H26BrClN2O4S/c32-26-13-23(39-29(26)40-24-7-3-21(33)4-8-24)12-25-27(36)34-30(38)35(28(25)37)22-5-1-20(2-6-22)31-14-17-9-18(15-31)11-19(10-17)16-31/h1-8,12-13,17-19H,9-11,14-16H2,(H,34,36,38)/b25-12+

InChI Key

CKWMDQTVQKPGEN-BRJLIKDPSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N5C(=O)/C(=C/C6=CC(=C(O6)SC7=CC=C(C=C7)Cl)Br)/C(=O)NC5=O

SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N5C(=O)C(=CC6=CC(=C(O6)SC7=CC=C(C=C7)Cl)Br)C(=O)NC5=O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N5C(=O)C(=CC6=CC(=C(O6)SC7=CC=C(C=C7)Cl)Br)C(=O)NC5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.